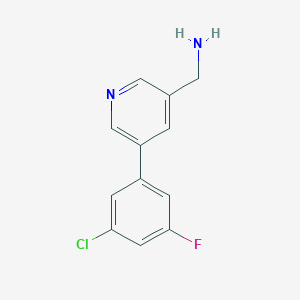
1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group, an ethoxy group, and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane can be synthesized through the reaction of phenyltrichlorosilane with ethyl alcohol in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium alkoxides, amines; reactions may require catalysts and specific temperature conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The ethoxy and phenyl groups influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The pathways involved may include the formation of silicon-oxygen or silicon-carbon bonds, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-1,1,2,2-tetramethyl-2-phenyldisilane
- 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane
- 1-Phenyl-1,1,2,2-tetramethyldisilane
Uniqueness: 1-Ethoxy-1,1,2,2-tetramethyl-2-phenyldisilane is unique due to the presence of the ethoxy group, which imparts distinct reactivity and solubility properties compared to its analogs. The ethoxy group can be easily substituted, making the compound versatile for various synthetic applications. Additionally, the combination of phenyl and ethoxy groups enhances its stability and potential for use in diverse chemical processes.
Eigenschaften
CAS-Nummer |
778-21-2 |
|---|---|
Molekularformel |
C12H22OSi2 |
Molekulargewicht |
238.47 g/mol |
IUPAC-Name |
[dimethyl(phenyl)silyl]-ethoxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi2/c1-6-13-15(4,5)14(2,3)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
BMPVNSKXIAANGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





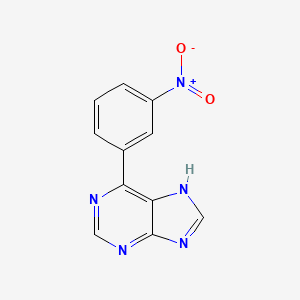
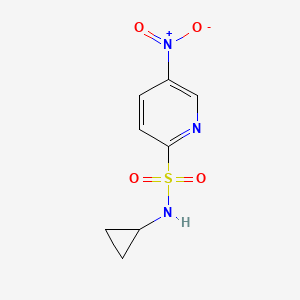

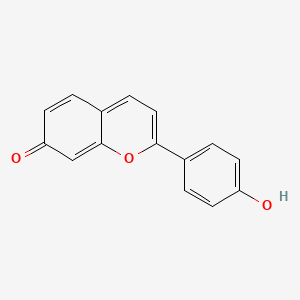
![6-Methoxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11871224.png)
![2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11871229.png)
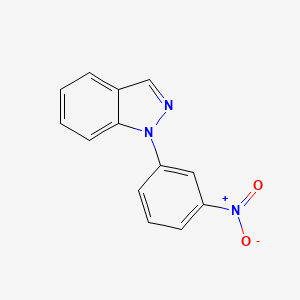
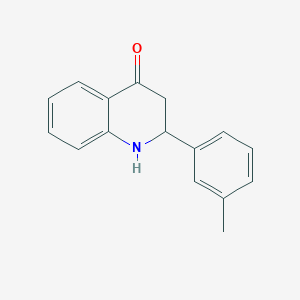
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11871238.png)

